Photodyn;Sensibion
Description
Historical Context of Hematoporphyrin (B191378) as a Photosensitizer
The journey of hematoporphyrin as a photosensitizer is a cornerstone in the history of photodynamic therapy. nih.gov Its story begins with early observations of the photosensitizing properties of porphyrins and culminates in its application in clinical settings.
The phenomenon of photodynamic action was first described at the turn of the 20th century. In 1900, Oscar Raab observed that acridine, a dye, was lethal to paramecia in the presence of light. researchgate.netpdt-association.ru This led his supervisor, Hermann von Tappeiner, to coin the term "photodynamic reaction" in 1904 to describe this light-dependent, oxygen-requiring process. pdt-association.ru
Early experiments with hematoporphyrin itself were conducted by Walter Hausmann around 1908, who demonstrated its phototoxic effects on red blood cells and paramecia. magicray.ru He later showed that mice injected with hematoporphyrin exhibited photosensitivity when exposed to sunlight. magicray.ru In a dramatic self-experiment in 1912, Friedrich Meyer-Betz injected himself with 200 mg of hematoporphyrin and experienced severe, prolonged photosensitivity to sunlight, solidifying the understanding of its potent effects in humans. magicray.ru
A significant leap forward occurred in the 1940s when it was observed that porphyrins tend to accumulate in rapidly dividing cells, such as those found in malignant tumors. nih.gov This selective uptake was a critical discovery, suggesting that porphyrins could be used to target cancer cells. nih.gov By the 1960s, researchers like Richard Lipson and his colleagues developed a more effective photosensitizer known as hematoporphyrin derivative (HpD). pdt-association.runih.gov HpD was created by treating hematoporphyrin with acids and was found to be more effective at both localizing in tumors and inducing a photodynamic effect. magicray.runih.gov This derivative became the first photosensitizer widely used in clinical PDT for cancer. researchgate.net
The work of Thomas Dougherty in the 1970s was pivotal in establishing PDT as a viable cancer treatment. researchgate.netnih.gov His research using HpD and, later, a purified version called Photofrin®, led to the first regulatory approvals for PDT in the treatment of various cancers. pdt-association.runih.govnih.gov
Table 1: Key Milestones in the History of Hematoporphyrin as a Photosensitizer
| Year | Researcher(s) | Key Finding/Event |
|---|---|---|
| 1900 | Oscar Raab | First described the "photodynamic effect" where a dye and light killed microorganisms. researchgate.netpdt-association.ru |
| 1904 | Hermann von Tappeiner | Coined the term "photodynamic reaction". pdt-association.ru |
| 1908 | Walter Hausmann | Demonstrated the photosensitizing activity of hematoporphyrin on paramecia and erythrocytes. magicray.ru |
| 1912 | Friedrich Meyer-Betz | Conducted a self-experiment by injecting hematoporphyrin, demonstrating its potent photosensitizing effect in humans. magicray.ru |
| 1948 | F. H. J. Figge et al. | Showed that porphyrins have a high affinity for rapidly dividing cells, including malignant ones. magicray.runih.gov |
| 1960 | Richard Lipson et al. | Developed Hematoporphyrin Derivative (HpD), a more effective photosensitizer for tumor localization. magicray.runih.gov |
| 1978 | Thomas Dougherty et al. | Reported on a large series of successful cancer treatments in patients using HpD, terming the procedure Photodynamic Therapy (PDT). nih.govnih.gov |
Role of Hematoporphyrin within Photodynamic Therapy (PDT) and Photodynamic Inactivation (PDI) Paradigms
Hematoporphyrin and its derivatives are central to the mechanisms of both Photodynamic Therapy (PDT) and Photodynamic Inactivation (PDI). The fundamental principle in both applications involves three components: a photosensitizer, light of a specific wavelength, and oxygen. wikipedia.org
In the context of Photodynamic Therapy (PDT) , the primary application is in oncology. researchgate.net The process begins with the systemic or local administration of a hematoporphyrin-based photosensitizer. researchgate.net Due to their chemical properties, these compounds selectively accumulate in tumor tissues. nih.gov After a specific time to allow for optimal accumulation in the target tissue and clearance from healthy tissues, the tumor is irradiated with light of a wavelength that the photosensitizer can absorb. nih.gov
Upon absorbing light, the hematoporphyrin molecule transitions to an excited state. nih.gov It can then transfer this energy to surrounding molecular oxygen, which is naturally present in tissues. wikipedia.org This energy transfer converts the oxygen from its normal triplet state to a highly reactive singlet state, known as singlet oxygen. wikipedia.orgnih.gov Singlet oxygen is a potent oxidizing agent that is highly cytotoxic. nih.gov It reacts with and damages essential cellular components like lipids, proteins, and nucleic acids, leading to cell death through necrosis or apoptosis. nih.gov This targeted destruction of cancer cells, along with damage to the tumor's blood supply, forms the basis of PDT's therapeutic effect. wikipedia.org
Photodynamic Inactivation (PDI) applies the same photodynamic principle to eradicate pathogenic microorganisms, including bacteria, fungi, and viruses. nih.gov PDI is a promising approach to address the growing problem of antibiotic-resistant bacteria. nih.gov In this paradigm, a photosensitizer like hematoporphyrin is applied to the site of infection. nih.gov Subsequent illumination with light generates reactive oxygen species, primarily singlet oxygen, which lethally damage the microbial cells. nih.govnih.gov
Research has demonstrated the effectiveness of hematoporphyrin and its derivatives, such as hematoporphyrin monomethyl ether (HMME), in the PDI of a range of microbes. nih.gov Studies have shown significant reductions in the viability of antibiotic-resistant bacteria, both in planktonic suspension and within biofilms, upon treatment with HMME-based PDI. nih.gov Gram-positive bacteria have been found to be particularly susceptible to PDI with hematoporphyrin-based photosensitizers. nih.govnih.gov The mechanism of action is similar to PDT, involving the light-induced generation of reactive oxygen species that cause irreversible damage to the microbial cell structures. nih.gov
Table 2: Comparison of PDT and PDI with Hematoporphyrin
| Feature | Photodynamic Therapy (PDT) | Photodynamic Inactivation (PDI) |
|---|---|---|
| Target | Cancerous or abnormal cells. researchgate.net | Pathogenic microorganisms (bacteria, fungi, viruses). nih.gov |
| Mechanism | Light activation of hematoporphyrin derivative to produce singlet oxygen, leading to targeted cell death. wikipedia.orgnih.gov | Light activation of hematoporphyrin to produce reactive oxygen species that kill microbes. nih.govnih.gov |
| Application | Oncology (e.g., treatment of lung, esophageal, and skin cancers). nih.gov | Infectious diseases (e.g., treatment of localized infections, inactivation of antibiotic-resistant bacteria). nih.govnih.gov |
| Key Compound | Hematoporphyrin Derivative (HpD), Porfimer Sodium (Photofrin®). nih.govnih.gov | Hematoporphyrin (Hp), Hematoporphyrin Monomethyl Ether (HMME). nih.govnih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C34H38N4O6 |
|---|---|
Molecular Weight |
598.7 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,36,38-40H,7-10H2,1-6H3,(H,41,42)(H,43,44) |
InChI Key |
AFLAANOJZIFBJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4C)C(C)O)C(=C3CCC(=O)O)C)CCC(=O)O |
Origin of Product |
United States |
Fundamental Photophysical and Photochemical Mechanisms of Hematoporphyrin
Light Absorption and Excitation States of Hematoporphyrin (B191378)
The journey of photoactivation begins when a hematoporphyrin molecule absorbs a photon of a specific wavelength. This energy absorption elevates the molecule from its stable ground state (S₀) to a higher energy, unstable excited state. jhuapl.edumdpi.com The highly conjugated system of the porphyrin macrocycle, composed of four pyrrole rings linked by methine bridges, is responsible for its strong absorption of light, particularly in the visible spectrum. patsnap.com This initial excitation is the gateway to all subsequent photochemical events.
Upon absorbing a photon, the hematoporphyrin molecule is promoted to an excited singlet state (S₁), a state where the spin of the excited electron is still paired with the ground state electron. wikipedia.org This S₁ state is short-lived. The molecule can then relax back to the ground state (S₀) through several non-radiative or radiative pathways. nih.govunifi.it One such radiative pathway is fluorescence, where the molecule emits a photon to return to the ground state. nih.gov However, for hematoporphyrin to be an effective photosensitizer, this relaxation pathway must compete with another crucial process: intersystem crossing. researchgate.net
A critical step in the photosensitization process is the transition from the short-lived excited singlet state (S₁) to a longer-lived excited triplet state (T₁). patsnap.combiomedres.us This radiationless process, known as intersystem crossing, involves a reversal of the excited electron's spin, resulting in a state where the electron spins are parallel. wikipedia.org Because this transition is "spin-forbidden," it is generally less probable than fluorescence, but it is favorable enough in photosensitizers like hematoporphyrin to occur efficiently. wikipedia.orgresearchgate.net The triplet state is significantly longer-lived than the singlet state, with lifetimes on the order of microseconds or longer, which is crucial as it allows sufficient time for interactions with surrounding molecules, particularly molecular oxygen. wikipedia.orgresearchgate.net The efficiency of this S₁ → T₁ transition is a key determinant of the photosensitizer's efficacy. nih.gov
Reactive Oxygen Species (ROS) Generation by Photoactivated Hematoporphyrin
Once in the long-lived triplet state (T₁), the photoactivated hematoporphyrin molecule can initiate photochemical reactions that produce highly reactive molecules known as reactive oxygen species (ROS). nih.govnih.gov These ROS are the primary agents responsible for inducing cellular damage. mdpi.comnih.gov The generation of ROS from the triplet-state sensitizer (B1316253) can proceed via two main competitive pathways, known as Type I and Type II reactions. mdpi.compatsnap.com
In the Type I mechanism, the triplet-state hematoporphyrin (³Hp*) interacts directly with a substrate molecule, such as a lipid, protein, or nucleic acid. patsnap.comresearchgate.net This interaction typically occurs through electron or hydrogen atom transfer, leading to the formation of radicals and radical ions. mdpi.comresearchgate.net These newly formed radicals can then react with molecular oxygen (O₂) to produce various ROS, such as superoxide (B77818) anion (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). mdpi.compatsnap.com For instance, studies have shown that hematoporphyrin derivative can generate cysteinyl free radicals in the presence of cysteine and light, a process that requires oxygen. nih.gov
The Type II mechanism is often considered the dominant pathway for many porphyrin-based photosensitizers, including hematoporphyrin. mdpi.comnih.gov In this process, the triplet-state hematoporphyrin (³Hp*) transfers its energy directly to ground-state molecular oxygen (³O₂), which is unique in that it is a triplet in its ground state. mdpi.comnih.gov This energy transfer excites the oxygen molecule to a highly reactive, energetic form known as singlet oxygen (¹O₂). patsnap.comnih.gov Singlet oxygen is a potent oxidizing agent that can react with a wide array of biological molecules, leading to oxidative damage and cell death. nih.govnih.gov The generation of ¹O₂ is a key photophysical step in photosensitization. nih.gov
The efficiency of singlet oxygen production is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited sensitizer molecules that result in the formation of a singlet oxygen molecule. This value is a critical parameter for evaluating the effectiveness of a photosensitizer. ias.ac.in The quantum yield for hematoporphyrin can be influenced by its environment and aggregation state. nih.govresearchgate.net
In monomeric (unassociated) form, such as in methanol, hematoporphyrin exhibits a high quantum yield for singlet oxygen formation. nih.govresearchgate.net However, in aqueous solutions, hematoporphyrin tends to form dimers and larger aggregates, which significantly reduces the quantum yield. nih.govresearchgate.net This is because the aggregates have different photophysical properties and are less efficient at transferring energy to molecular oxygen. nih.govresearchgate.net The efficacy of photodynamic action can therefore depend on the wavelength of light used, as monomers and dimers have different absorption spectra. researchgate.net
| Compound/Condition | Solvent | Quantum Yield (ΦΔ) | Reference |
| Hematoporphyrin (Monomer) | Methanol | 0.64 | nih.gov |
| Hematoporphyrin (Monomer) | Water (pH 7.4) | 0.64 | nih.gov |
| Hematoporphyrin (Dimer) | Water (pH 7.4) | 0.11 | nih.gov |
| Hematoporphyrin IX dimethyl ester | N,N-dimethyl formamide (DMF) | 0.60 | ias.ac.in |
Type II Photochemical Reactions and Singlet Oxygen Production by Hematoporphyrin
Singlet Oxygen Lifetime and Diffusion Characteristics
Hematoporphyrin, upon photoactivation, generates singlet oxygen (¹O₂), a highly reactive and cytotoxic species. The efficacy of photodynamic therapy (PDT) is critically dependent on the lifetime and diffusion range of this transient species within the cellular environment. The intrinsic lifetime of singlet oxygen is significantly influenced by its immediate surroundings, being notably shorter in biological systems compared to non-biological solvents due to quenching by cellular components.
In aqueous environments, the lifetime of singlet oxygen is approximately 3.1 to 3.5 microseconds (µs). nih.gov This is considerably shorter than its lifetime in deuterated water (D₂O), which can be as long as 67 to 68 µs, an effect attributed to the different vibrational modes of O-H versus O-D bonds. nih.govnih.gov Within the complex intracellular milieu, the lifetime is further reduced to the nanosecond (ns) to microsecond range. nih.gov For instance, lifetimes of 40 ns have been reported in the skin and liver of living rats. mdpi.com This short lifespan directly limits the distance singlet oxygen can travel from its site of generation.
The diffusion distance of singlet oxygen is a crucial parameter as it defines the radius of action for its cytotoxic effects. Given its short lifetime, the diffusion range is highly localized. Calculations based on its lifetime and the diffusion coefficient of oxygen in a cellular environment suggest that singlet oxygen can travel approximately 100 to 150 nanometers (nm). nih.govmdpi.com Some estimates suggest an even shorter intracellular diffusion distance of around 20 nm. mdpi.com This limited diffusion radius implies that the damage induced by Hematoporphyrin-mediated PDT is confined to the immediate vicinity of the photosensitizer's localization within the cell. nih.gov Consequently, the subcellular organelles where Hematoporphyrin accumulates are the primary targets of photodamage.
Table 1: Singlet Oxygen Lifetime and Diffusion Parameters
| Parameter | Value | Cellular Context/Solvent |
|---|---|---|
| Lifetime (τ) | ~3.1 - 3.5 µs | Water (H₂O) |
| ~67 - 68 µs | Deuterated Water (D₂O) | |
| 10 - 300 ns | Estimated in cellular models (early calculations) | |
| 15 - 30 µs | More recent, accurate cellular measurements | |
| 40 ns | In vivo (rat skin and liver) | |
| Diffusion Radius | ~155 nm | In neat water |
| ~550 nm | In deuterated water | |
| 100 - 150 nm | Average in cellular environment | |
| 20 nm | Intracellularly (based on 40 ns lifetime) |
This table compiles data from multiple research findings to provide a comparative overview of singlet oxygen characteristics in different environments.
Molecular Interactions and Oxidative Damage Mediated by Hematoporphyrin-Generated ROS
The reactive oxygen species (ROS), primarily singlet oxygen, generated by photoactivated Hematoporphyrin are non-specific and will react with any biological molecule in their immediate vicinity. This leads to the oxidation and degradation of essential cellular macromolecules, including lipids, proteins, and nucleic acids, and subsequently causes damage to subcellular structures.
Damage to Subcellular Organelles
The subcellular localization of Hematoporphyrin dictates the primary sites of photodamage. Due to its amphiphilic nature, Hematoporphyrin and its derivatives tend to accumulate in various cellular membranes, leading to significant damage to multiple organelles upon photoactivation.
Mitochondria: Mitochondria are a frequent and critical target for Hematoporphyrin-mediated PDT. Damage to mitochondrial membranes can lead to the dissipation of the mitochondrial membrane potential, swelling of the organelle, and disruption of the cristae. The photo-oxidation of components of the electron transport chain can impair cellular respiration and decrease ATP production. Furthermore, damage to the outer mitochondrial membrane can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, thereby initiating the intrinsic apoptotic cascade.
Endoplasmic Reticulum (ER): The endoplasmic reticulum is another major site of Hematoporphyrin accumulation and photodamage. Photo-oxidation of ER membranes can disrupt calcium homeostasis by damaging Ca²⁺-ATPase pumps, leading to a release of stored Ca²⁺ into the cytosol. This surge in cytosolic calcium can trigger a variety of cellular responses, including the activation of calcium-dependent enzymes and the initiation of ER stress pathways. Prolonged ER stress is a potent inducer of apoptosis.
Golgi Apparatus: Damage to the Golgi apparatus has also been observed following photodynamic therapy. Ultrastructural studies have shown disorganization of Golgi cisterns. This can disrupt the post-translational modification, sorting, and trafficking of proteins and lipids, further contributing to cellular dysfunction.
Lysosomes: Some photosensitizers are taken up via endocytosis and accumulate in lysosomes. Photo-damage to the lysosomal membrane can lead to the release of hydrolytic enzymes into the cytoplasm, a process that can contribute to cellular necrosis.
Table 3: Subcellular Organelle Damage by Hematoporphyrin-Generated ROS
| Organelle | Primary Site of Damage | Observed Effects |
|---|---|---|
| Mitochondria | Inner and outer membranes, electron transport chain components | Swelling, disruption of cristae, loss of membrane potential, decreased ATP synthesis, release of cytochrome c. |
| Endoplasmic Reticulum | Membranes, Ca²⁺-ATPase pumps | Inhibition of Ca²⁺ uptake, release of stored Ca²⁺, induction of ER stress. |
| Golgi Apparatus | Cisternae | Dilation and disorganization, disruption of protein and lipid trafficking. |
| Lysosomes | Lysosomal membrane | Permeabilization, release of hydrolytic enzymes into the cytosol. |
This table outlines the key subcellular targets of Hematoporphyrin-mediated PDT and the resulting cellular damage.
Cellular and Subcellular Photobiological Responses to Hematoporphyrin Activation
Cellular Uptake Mechanisms of Hematoporphyrin (B191378) in Biological Systems
The journey of hematoporphyrin into the cell is the initial and critical step that dictates its therapeutic potential. This process is not a simple passage but involves a combination of passive and active transport mechanisms, influenced by a variety of factors.
Passive Diffusion and Facilitated Transport Pathways
The primary mechanism for hematoporphyrin to cross the cell membrane is believed to be passive diffusion. researchgate.net This process is driven by the concentration gradient of the photosensitizer across the cell membrane. The lipophilic nature of hematoporphyrin allows it to dissolve in the lipid bilayer of the cell membrane and move from an area of higher concentration (outside the cell) to one of lower concentration (inside the cell).
However, passive diffusion is not the sole entry route. Evidence suggests that facilitated transport pathways also play a significant role. fortunejournals.com This involves the binding of hematoporphyrin to specific membrane proteins, which then facilitate its transport across the membrane. While the exact transporters are still under investigation, this mechanism can contribute to a more efficient and potentially selective uptake in certain cell types. Endocytosis, a process where the cell engulfs substances from its external environment, is another pathway for the internalization of larger aggregates or nanoparticle formulations of hematoporphyrin. beilstein-journals.org This process can be further categorized into phagocytosis (cell eating) and pinocytosis (cell drinking). beilstein-journals.org
Factors Influencing Hematoporphyrin Internalization (e.g., cell type, incubation conditions)
The rate and extent of hematoporphyrin uptake are not uniform across all biological systems. Several factors can significantly influence its internalization:
Incubation Time: The duration of exposure to hematoporphyrin directly correlates with its intracellular concentration. fortunejournals.comnih.gov Initially, there is a rapid increase in uptake, which eventually reaches a plateau as the intracellular and extracellular concentrations approach equilibrium. nih.gov
Concentration: As with any diffusion-based process, the external concentration of hematoporphyrin is a key driver of uptake. Higher concentrations generally lead to greater intracellular accumulation, although saturation of transport mechanisms can occur. nih.gov
Physicochemical Properties of the Photosensitizer: The aggregation state and lipophilicity of the hematoporphyrin preparation can affect its interaction with the cell membrane and, consequently, its uptake. fortunejournals.com
Interactive Data Table: Factors Affecting Hematoporphyrin Uptake
| Factor | Influence on Uptake | Research Findings |
| Cell Type | Varies significantly between different cell lines. | Cancer cells often show higher uptake compared to normal cells. fortunejournals.compatsnap.com |
| Incubation Time | Uptake increases over time, eventually reaching a plateau. | A study on KYSE-150 cells showed substantial uptake after 4 hours, with little increase at 8 hours. nih.gov |
| Concentration | Higher external concentrations lead to increased intracellular levels. | Cell viability after PDT decreased in a dose-dependent manner with increasing Hematoporphyrin concentration. nih.gov |
| Lipophilicity | More hydrophobic forms may cross the cell membrane more readily. | More hydrophobic porphyrins present as impurities in Hematoporphyrin preparations were associated with uptake. researchgate.net |
Subcellular Localization of Hematoporphyrin and its Impact on Photodynamic Action
Once inside the cell, hematoporphyrin does not distribute uniformly. Its specific location within various subcellular compartments is a critical determinant of the subsequent photodynamic damage. The short-lived and highly reactive nature of the cytotoxic species generated upon photoactivation means that damage is largely confined to the immediate vicinity of the photosensitizer's location. nih.gov
Distribution within Cytoplasmic Compartments (e.g., mitochondria, lysosomes, endoplasmic reticulum)
Research has identified several key organelles as primary sites of hematoporphyrin accumulation:
Mitochondria: These organelles are often considered a primary target for many photosensitizers, including hematoporphyrin. nih.govnih.gov The negative mitochondrial membrane potential can attract and accumulate cationic photosensitizers. nih.gov Localization within mitochondria can lead to the disruption of cellular respiration and the initiation of apoptosis. nih.gov
Lysosomes: These acidic organelles are also significant sites of hematoporphyrin accumulation. nih.gov The acidic environment can influence the aggregation state and fluorescence properties of the photosensitizer.
Endoplasmic Reticulum (ER): The ER, a vast network of membranes involved in protein and lipid synthesis, is another important localization site. nih.gov Studies have shown that hematoporphyrin can accumulate in the ER, and upon photoactivation, disrupt its functions, particularly calcium homeostasis. nih.gov
Cell Membrane: Some studies have observed hematoporphyrin fluorescence at the cell membrane, especially in the initial stages of uptake. nih.gov
The distribution of hematoporphyrin can also be dynamic, with potential translocation between organelles over time or upon light exposure. nih.gov For instance, initial localization in lysosomes might be followed by a redistribution to other cytoplasmic compartments after initial photodamage to the lysosomal membranes. nih.gov
Implications of Localization for Target-Specific Photodamage
The subcellular address of hematoporphyrin directly dictates the primary targets of photodynamic injury and, consequently, the mode of cell death.
Mitochondrial Localization: Photoactivation of hematoporphyrin in mitochondria can lead to the generation of reactive oxygen species (ROS) that damage mitochondrial membranes and proteins. This can trigger the release of pro-apoptotic factors like cytochrome c into the cytoplasm, initiating the intrinsic apoptotic pathway. nih.gov
Lysosomal Localization: Photodamage to lysosomes can cause the release of lytic enzymes into the cytoplasm, leading to cellular degradation and necrosis. nih.gov Alternatively, lysosomal damage can also trigger apoptotic pathways.
Endoplasmic Reticulum Localization: Photo-induced damage to the ER can disrupt calcium storage and signaling, leading to ER stress. nih.gov This stress can, in turn, activate apoptotic or autophagic cell death pathways. nih.gov
Interactive Data Table: Subcellular Localization and Photodamage
| Subcellular Location | Primary Photodamage | Consequence |
| Mitochondria | Disruption of membrane potential, damage to respiratory chain components. | Induction of apoptosis via the intrinsic pathway. nih.gov |
| Lysosomes | Rupture of lysosomal membrane, release of hydrolytic enzymes. | Necrosis or apoptosis. nih.gov |
| Endoplasmic Reticulum | Disruption of calcium homeostasis, ER stress. | Apoptosis or autophagy. nih.govnih.gov |
| Cell Membrane | Alteration of membrane fluidity and permeability. | Direct cell lysis, impaired transport. |
Cellular Signaling Pathways Activated by Hematoporphyrin-Induced Phototoxicity
The cellular damage inflicted by hematoporphyrin-mediated PDT is not a silent process. It triggers a cascade of signaling pathways that ultimately determine the cell's fate. The generation of ROS is the central event that initiates these signaling events. nih.gov
One of the key pathways implicated in the response to hematoporphyrin-PDT is the PI3K/Akt/mTOR pathway . This pathway is a critical regulator of cell survival, proliferation, and apoptosis. nih.gov Studies have demonstrated that hematoporphyrin-PDT can suppress the phosphorylation of key components of this pathway, such as PI3K and mTOR, thereby inhibiting its pro-survival signals and promoting apoptosis. nih.gov
Another crucial set of players in the apoptotic response are the caspases . Hematoporphyrin-PDT has been shown to activate initiator caspases, such as caspase-9 (associated with the mitochondrial pathway), and executioner caspases, like caspase-3. nih.govnih.gov The activation of these proteases leads to the systematic dismantling of the cell.
Furthermore, the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is often perturbed. Hematoporphyrin-PDT can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax, tipping the balance in favor of cell death. nih.gov
In addition to apoptosis, hematoporphyrin-PDT can also induce other forms of cell death, such as autophagy . nih.gov This is a process of self-digestion where the cell degrades its own components. The activation of autophagy can be a survival mechanism in some contexts, but in the face of extensive damage from PDT, it can also contribute to cell death. The expression of autophagy-related proteins like LC3 and p62 is often altered following hematoporphyrin-PDT. nih.gov
Stress Response Mechanisms
Upon photoactivation, Hematoporphyrin generates highly reactive molecules, most notably singlet oxygen (¹O₂), but also other ROS such as superoxide (B77818) (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•). nih.govresearchgate.netnih.gov These species have very short lifetimes and act in the immediate vicinity of their generation, causing oxidative damage to lipids, proteins, and nucleic acids. researchgate.net This acute oxidative stress forces the cell into a state of alarm, activating several protective and adaptive mechanisms.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The endoplasmic reticulum is a key site for protein synthesis and folding, as well as calcium storage. Hematoporphyrin derivatives that localize within the ER can, upon photoactivation, cause significant damage to this organelle. nih.govnih.gov The accumulation of oxidized, misfolded, or unfolded proteins triggers the Unfolded Protein Response (UPR), a primary ER stress signaling pathway. nih.gov This response aims to restore ER homeostasis by:
Activating ER-resident stress kinases like PERK (PKR-like ER kinase), which phosphorylates the eukaryotic translation initiation factor 2-alpha (eIF2α). This leads to a general attenuation of protein synthesis to reduce the load on the ER. nih.gov
Inducing the expression of chaperone proteins that can help refold damaged proteins.
Initiating ER-associated degradation (ERAD) to clear terminally misfolded proteins.
Photodamage to the ER can also disrupt calcium homeostasis, leading to the release of Ca²⁺ from the ER into the cytoplasm. nih.govnih.gov This surge in cytosolic calcium can activate various downstream signaling pathways, including those involved in apoptosis. nih.gov
Autophagy
Heat Shock Response
The cellular response to stress often involves the upregulation of heat shock proteins (HSPs). These molecular chaperones play a crucial role in cellular protection by preventing protein aggregation and assisting in the refolding of denatured proteins. Following Hematoporphyrin-PDT, an increased expression of HSPs, such as HSP70 and HSP90, has been observed. worldscientific.comnih.gov This is a direct reaction to the accumulation of damaged proteins caused by oxidative stress. nih.gov The induction of HSPs is part of a broader stress-activated signaling network that attempts to mitigate damage and promote cell survival. nih.gov
| Stress Response | Primary Trigger | Key Cellular Events | Primary Outcome | Reference |
|---|---|---|---|---|
| Endoplasmic Reticulum (ER) Stress | Accumulation of oxidized/misfolded proteins in the ER; Ca²⁺ leakage | Activation of the Unfolded Protein Response (UPR); Phosphorylation of PERK and eIF2α; Induction of chaperones | Attempts to restore homeostasis; can trigger apoptosis if stress is severe | nih.govnih.gov |
| Autophagy | Damaged organelles (e.g., mitochondria) and protein aggregates | Formation of autophagosomes; Suppression of AKT-mTOR pathway; Sequestration and lysosomal degradation of damaged components | Primarily a pro-survival/resistance mechanism by clearing damage; can lead to cell death | researchgate.netnih.govresearchgate.net |
| Heat Shock Response | Accumulation of damaged/denatured proteins | Upregulation and activation of Heat Shock Proteins (e.g., HSP70, HSP90) | Protein refolding and prevention of aggregation to promote survival | worldscientific.comnih.gov |
Contributions to Photoinduced Cell Death Processes
When the cellular damage inflicted by Hematoporphyrin photoactivation overwhelms the stress response and repair mechanisms, the cell is eliminated through controlled (apoptosis) or uncontrolled (necrosis) death pathways. mdpi.comkoreamed.org The dominant mode of cell death is determined by factors such as the specific subcellular localization of the Hematoporphyrin, the intensity of the light, and the cell type. researchgate.netnih.govnih.gov
Apoptosis (Programmed Cell Death)
Apoptosis is a highly regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies without inducing a significant inflammatory response. Hematoporphyrin-PDT is a potent inducer of apoptosis. nih.govnih.govnih.gov
Mitochondrial (Intrinsic) Pathway: Mitochondria are often primary targets for Hematoporphyrin localization and subsequent photodamage. nih.govnih.gov Oxidative damage to mitochondrial membranes can lead to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. nih.govnih.gov Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, which dismantle the cell in an orderly fashion. nih.gov The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating this process. nih.gov
ER Stress-Mediated Pathway: As described previously, severe and unresolved ER stress can also trigger apoptosis. This can occur through the activation of caspase-12 (in rodents) or caspase-4 (in humans) and by disrupting Ca²⁺ homeostasis, which can signal to the mitochondria to initiate the intrinsic pathway. nih.gov
Necrosis
Necrosis is a form of cell death resulting from acute injury, characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which typically provokes an inflammatory response. mdpi.comencyclopedia.pub Hematoporphyrin-PDT can induce necrosis, particularly under conditions of high-intensity light exposure or when the photosensitizer is concentrated at the plasma membrane. researchgate.netnih.gov Severe oxidative damage to the cell membrane compromises its integrity, leading to a loss of ionic gradients and rapid cell lysis. researchgate.net While apoptosis is often the preferred outcome in cancer therapy, necrosis also contributes to tumor destruction. koreamed.org In some tumor models, necrosis is observed in the early hours following PDT, with apoptosis becoming more evident later. nih.gov
Immunogenic Cell Death (ICD)
A significant consequence of Hematoporphyrin-PDT is its ability to induce a specific type of apoptosis known as immunogenic cell death (ICD). worldscientific.comworldscientific.com During ICD, dying cancer cells release or expose molecules called damage-associated molecular patterns (DAMPs). worldscientific.com Key DAMPs associated with Hematoporphyrin-PDT include the surface exposure of calreticulin (B1178941) (CRT), which acts as an "eat me" signal to dendritic cells, and the release of ATP and high-mobility group box 1 (HMGB1) protein. worldscientific.comworldscientific.com This process transforms the dying tumor cell into a vaccine, stimulating an anti-tumor immune response by activating T-cells, which can lead to long-term tumor control. worldscientific.commdpi.com
| Cell Death Process | Key Features | Primary Mechanism in Hematoporphyrin-PDT | Reference |
|---|---|---|---|
| Apoptosis | Programmed, non-inflammatory; cell shrinkage, caspase activation | Mitochondrial photodamage leading to cytochrome c release; severe ER stress | nih.govnih.gov |
| Necrosis | Uncontrolled, inflammatory; cell swelling and lysis | Severe photodamage to the plasma membrane, leading to loss of integrity | researchgate.netkoreamed.orgnih.gov |
| Immunogenic Cell Death (ICD) | Apoptotic death that stimulates an immune response | Exposure/release of Damage-Associated Molecular Patterns (DAMPs) like calreticulin and ATP | worldscientific.comworldscientific.com |
Hematoporphyrin in Antimicrobial Photodynamic Inactivation Apdi
Principles of Microbial Inactivation by Hematoporphyrin-Mediated aPDI
The fundamental principle of Hematoporphyrin-mediated aPDI involves a three-component system: the photosensitizer, light, and oxygen wikipedia.orgencyclopedia.pubfrontiersin.orgmdpi.com. Hematoporphyrin (B191378), upon absorption of light within its characteristic absorption spectrum (Soret band around 400 nm and Q bands between 500–700 nm), transitions from its ground state to an excited singlet state. This excited state can then undergo intersystem crossing (ISC) to a longer-lived excited triplet state wikipedia.orgencyclopedia.pub. The triplet-state photosensitizer can then transfer energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂) wikipedia.orgencyclopedia.pubdntb.gov.uaresearchgate.net. Alternatively, the excited photosensitizer can engage in electron transfer reactions with oxygen or other molecules, leading to the formation of other ROS such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂) wikipedia.orgencyclopedia.pubmdpi.com.
These generated ROS are potent oxidizing agents that indiscriminately attack vital microbial cellular components. This includes damage to cell membranes through lipid peroxidation, denaturation of essential proteins, and induction of DNA and RNA damage, ultimately leading to cell dysfunction and death wikipedia.orgencyclopedia.pubfrontiersin.org. The efficacy of Hematoporphyrin-mediated aPDI is influenced by factors such as the concentration of the photosensitizer, light intensity and wavelength, irradiation time, and the presence of oxygen encyclopedia.pub.
Susceptibility of Diverse Microbial Pathogens to Hematoporphyrin aPDI
Hematoporphyrin has demonstrated varying degrees of efficacy against different classes of microorganisms, with its effectiveness often modulated by the specific microbial cell wall structure and the presence of adjunct agents.
Gram-Positive Bacterial Inactivation
Gram-positive bacteria, characterized by a thick peptidoglycan layer and the absence of an outer membrane, generally exhibit higher susceptibility to Hematoporphyrin-mediated aPDI compared to Gram-negative bacteria acs.orgnih.gov. Studies have shown that Hematoporphyrin and its derivatives can effectively inactivate various Gram-positive pathogens. For instance, Hematoporphyrin encapsulated in liposomes and micelles has shown enhanced bactericidal efficacy against methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, and Streptococcus pyogenes nih.gov. In these studies, carrier-entrapped Hp achieved complete bacterial eradication at significantly lower doses than non-encapsulated Hp nih.gov. Research also indicates that Gram-positive bacteria like Staphylococcus aureus are more sensitive to aPDI with photosensitizers such as Photofrin (a Hematoporphyrin derivative) at lower concentrations compared to Gram-negative bacteria acs.org.
Gram-Negative Bacterial Inactivation
The outer membrane of Gram-negative bacteria, which contains lipopolysaccharides and acts as a barrier, poses a significant challenge to the penetration and efficacy of many photosensitizers, including Hematoporphyrin nih.gov. Consequently, Hematoporphyrin alone often exhibits low aPDI activity against Gram-negative species acs.orgnih.gov. However, strategies involving permeabilizing agents or adjuncts have been explored to enhance its effectiveness. For example, the addition of potassium iodide (KI) has been shown to potentiate the aPDI activity of Photofrin (a Hematoporphyrin equivalent) against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus mirabilis, and Acinetobacter baumannii, achieving over a 6-log reduction in viable cells acs.org. Without KI, minimal or no killing was observed for these species acs.org. Pretreatment with agents like toluene (B28343) has also been noted to increase the susceptibility of E. coli to porphyrin and light nih.gov.
Fungal and Viral Inactivation
Hematoporphyrin has also shown potential in the inactivation of fungal pathogens. For instance, Candida albicans, a common fungal pathogen, displayed intermediate sensitivity to PF-aPDI, with its killing being potentiated by KI acs.org. While specific data for viral inactivation by Hematoporphyrin alone is less detailed in the provided snippets, porphyrin derivatives in general have been investigated for their antiviral properties, with membrane-photosensitizing dyes having the advantage of targeting sites other than genetic material encyclopedia.pub.
Mechanisms of Resistance to Hematoporphyrin-Based aPDI
While aPDI is generally considered to have a multi-target mode of action that makes microbial resistance development difficult wikipedia.orgfrontiersin.org, certain innate microbial defense mechanisms can influence susceptibility.
Innate Microbial Defense Mechanisms
Microbial cells possess various intrinsic defense systems that can potentially limit the effectiveness of aPDI. These may include:
Cell Wall/Membrane Barriers: As noted, the outer membrane of Gram-negative bacteria acts as a significant barrier, hindering photosensitizer uptake and access to the inner membrane and cytoplasm nih.gov. For Gram-positive bacteria, the thick peptidoglycan layer might also influence photosensitizer penetration.
Antioxidant Systems: Microorganisms often possess intracellular antioxidant enzymes (e.g., catalases, peroxidases, superoxide dismutases) that can neutralize ROS produced during aPDI, thereby mitigating cellular damage encyclopedia.pub.
Efflux Pumps: Some bacteria utilize efflux pumps to actively transport foreign substances, including photosensitizers, out of the cell. This can reduce the intracellular concentration of the photosensitizer, thereby diminishing the efficacy of aPDI researchgate.net.
Photosensitizer Sequestration or Modification: In some instances, microbes might have mechanisms to sequester photosensitizers within cellular compartments or enzymatically modify them, rendering them inactive.
The development of resistance is generally considered less common with aPDI compared to antibiotics due to its multi-target nature wikipedia.orgfrontiersin.org. However, understanding these innate defense mechanisms is crucial for optimizing aPDI protocols and overcoming potential limitations.
Compound Table:
| Compound Name | Description |
| Hematoporphyrin (Hp) | A porphyrin derivative used as a photosensitizer. |
| Hematoporphyrin Derivative (HpD) | A complex mixture derived from Hematoporphyrin. |
| Photofrin (PF) | A clinically approved sodium porfimer, a derivative of HpD. |
Data Tables:
To illustrate the findings, the following data tables summarize some of the reported efficacies.
Table 1: Inactivation of Gram-Positive Bacteria by Hematoporphyrin-Based aPDI
| Bacterial Species | Photosensitizer / Condition | Light Source / Dose | Inactivation (Log Reduction) | Reference |
| Staphylococcus aureus (MRSA strain) | Hematoporphyrin encapsulated in micelles | 405 nm LED (1.4 J/cm²) | ~3-log | nih.gov |
| Staphylococcus aureus (MRSA strain) | Hematoporphyrin encapsulated in liposomes | Not specified | Complete eradication | nih.gov |
| Staphylococcus aureus (MRSA strain) | Photofrin (10 μM) + KI (100 mM) | 415 nm light (10 J/cm²) | >6-log | acs.org |
| Staphylococcus epidermidis | Hematoporphyrin encapsulated in micelles | Not specified | Complete eradication | nih.gov |
| Streptococcus pyogenes | Hematoporphyrin encapsulated in micelles | Not specified | Complete eradication | nih.gov |
Note: Data from nih.gov refers to Ga(III)-protoporphyrin IX chloride, a hemin (B1673052) analog, but is presented as a comparison to PpIX and for context regarding porphyrin-based aPDI. Data from nih.gov refers to Hematoporphyrin (Hp) encapsulated in carriers.
Table 2: Inactivation of Gram-Negative Bacteria by Hematoporphyrin-Based aPDI (Potentiated)
| Bacterial Species | Photosensitizer / Condition | Light Source / Dose | Inactivation (Log Reduction) | Reference |
| Escherichia coli | Photofrin (10 μM) + KI (100 mM) | 415 nm light (10 J/cm²) | >6-log | acs.org |
| Pseudomonas aeruginosa | Photofrin (10 μM) + KI (100 mM) | 415 nm light (10 J/cm²) | >6-log | acs.org |
| Klebsiella pneumoniae | Photofrin (10 μM) + KI (100 mM) | 415 nm light (10 J/cm²) | >6-log | acs.org |
| Proteus mirabilis | Photofrin (10 μM) + KI (100 mM) | 415 nm light (10 J/cm²) | >6-log | acs.org |
| Acinetobacter baumannii | Photofrin (10 μM) + KI (100 mM) | 415 nm light (10 J/cm²) | >6-log | acs.org |
Note: These results highlight the significant potentiation of aPDI against Gram-negative bacteria when Hematoporphyrin derivatives are combined with adjuncts like Potassium Iodide (KI).
Table 3: Inactivation of Fungal Pathogens by Hematoporphyrin-Based aPDI
| Fungal Species | Photosensitizer / Condition | Light Source / Dose | Inactivation | Reference |
| Candida albicans | Photofrin (PF) + KI | Not specified | Potentiated killing | acs.org |
Note: The specific log reduction for Candida albicans is not quantified in the provided snippets, but the data indicates potentiation of killing by KI.
Adaptive Responses to Photodynamic Stress
A key advantage of aPDI, including that mediated by hematoporphyrin, is its low propensity to induce microbial resistance nih.govd-nb.infonih.govrsc.orgresearchgate.net. Unlike conventional antibiotics, which often target specific cellular pathways, aPDI employs a multi-target mechanism involving the generation of ROS that damage various cellular components such as membranes, proteins, and nucleic acids nih.govrsc.orgresearchgate.net. This broad-spectrum attack makes it difficult for microorganisms to develop specific resistance mechanisms.
However, some studies suggest potential mechanisms that could confer reduced susceptibility or survival under photodynamic stress. These include:
Efflux Pumps: Microorganisms may possess efflux pump systems that can actively transport the photosensitizer out of the cell. This can reduce the intracellular concentration of the PS, leading to ROS formation primarily outside the cell, thereby diminishing its lethal effect mdpi.com.
Despite these potential mechanisms, the general consensus is that aPDI, due to its non-specific, multi-target action, is unlikely to drive the rapid development of resistance seen with many antibiotics nih.govd-nb.infonih.govrsc.orgresearchgate.net.
Synergistic Photodynamic Effects of Hematoporphyrin with Adjunctive Agents in aPDI
Combining hematoporphyrin-based aPDI with other therapeutic modalities can significantly enhance its antimicrobial efficacy, overcome existing resistance, and potentially reduce treatment duration or dosage.
Combination with Chemical Agents
The synergistic effect of combining aPDI with conventional antibiotics is a well-documented strategy for combating multidrug-resistant pathogens nih.govd-nb.inforesearchgate.netfrontiersin.orgmdpi.comresearchgate.net. These combinations can lead to enhanced bacterial inactivation compared to either treatment alone and may even restore the efficacy of antibiotics to which bacteria have become resistant.
Antibiotics: Studies have demonstrated significant synergistic interactions when porphyrin-based photosensitizers, including those related to hematoporphyrin, are combined with antibiotics such as oxacillin (B1211168) and ciprofloxacin (B1669076) frontiersin.orgresearchgate.net. For example, combining deuteroporphyrin (B1211107) (DP)-mediated aPDI with oxacillin showed synergistic effects against planktonic Staphylococcus aureus cultures and biofilms, resulting in a greater reduction in biofilm mass than either treatment alone frontiersin.org. Similarly, a combination of aPDI and ciprofloxacin demonstrated synergistic effects, with a notable increase in bacterial reduction for S. aureus and E. coli biofilms compared to monotherapy frontiersin.orgresearchgate.net. Temoporfin, another photosensitizer, combined with ampicillin (B1664943) or chlorhexidine, also showed synergistic antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com.
Metal Ions: Gallium-porphyrins have been investigated for their antibacterial properties, and their combination with other agents is explored to improve efficacy. Gallium-substituted porphyrins, when coupled with gallium, have shown potential in treating bacterial infections, suggesting a synergistic effect frontiersin.org.
These combinations leverage different mechanisms of action, thereby broadening the attack spectrum against bacteria and potentially circumventing resistance mechanisms.
Combination with Physical Modalities
While the primary focus of aPDI is light activation, its principles can be integrated with other physical modalities, such as ultrasound, to create enhanced therapeutic effects.
Sonodynamic Therapy (SDT): Sonodynamic therapy utilizes ultrasound in conjunction with a sonosensitizer to generate ROS, similar to how light activates a photosensitizer in aPDI. Hematoporphyrin derivatives, such as hematoporphyrin monomethyl ether (HMME), have been employed as sonosensitizers nih.govoup.com. HMME-mediated SDT has shown efficacy in killing Staphylococcus aureus nih.govoup.com. Research has explored the combination of ultrasound with HMME for treating conditions like experimental periodontitis in rats, demonstrating that HMME-mediated SDT can effectively reduce inflammation and bone loss nih.govresearchgate.net. This approach, often termed sonophotodynamic therapy (SPDT) when both modalities are combined, offers a non-invasive method with potential for deeper tissue penetration than light alone nih.govoup.comresearchgate.netresearchgate.net.
The synergy between different physical modalities and photosensitizers like hematoporphyrin offers promising avenues for developing more potent and versatile antimicrobial strategies.
Advanced Delivery Systems and Strategies for Hematoporphyrin
Nanotechnology-Based Delivery Platforms for Hematoporphyrin (B191378)
Nanotechnology offers a versatile toolkit to encapsulate, protect, and deliver Hematoporphyrin more effectively. By engineering nanocarriers with specific properties, it is possible to improve Hp's solubility, prolong its circulation time, and facilitate its accumulation in tumor tissues.
Liposomal Formulations for Hematoporphyrin Encapsulation
Liposomes, spherical vesicles composed of a lipid bilayer, are among the most clinically advanced nanocarriers for drug delivery. Their amphiphilic nature allows for the encapsulation of both hydrophilic and hydrophobic molecules. For the hydrophobic Hematoporphyrin, liposomal formulations offer several advantages:
Enhanced Solubilization: Liposomes can effectively solubilize Hp within their lipid bilayer, preventing aggregation in aqueous environments and improving its bioavailability.
Improved Pharmacokinetics: The encapsulation of Hp within liposomes can protect it from premature degradation and clearance, leading to a longer circulation half-life. The addition of polyethylene (B3416737) glycol (PEG) to the liposome (B1194612) surface ("PEGylation") further enhances this effect by reducing uptake by the reticuloendothelial system.
Passive Tumor Targeting: Due to their nanoscale size, liposomes can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. The leaky vasculature and poor lymphatic drainage of tumors allow these nanoparticles to extravasate and be retained in the tumor microenvironment.
| Formulation Type | Key Features | Advantages for Hematoporphyrin Delivery |
| Conventional Liposomes | Composed of natural or synthetic phospholipids. | Increased solubilization, reduced aggregation. |
| PEGylated Liposomes | Surface modified with polyethylene glycol (PEG). | Prolonged circulation time, enhanced EPR effect. |
| Targeted Liposomes | Surface functionalized with targeting ligands (e.g., antibodies, folate). | Increased specificity for tumor cells, reduced off-target effects. |
Polymeric Nanoparticles for Controlled Hematoporphyrin Release
Polymeric nanoparticles, formulated from biodegradable and biocompatible polymers, offer a robust and versatile platform for Hematoporphyrin delivery. These systems can be engineered to provide controlled and sustained release of the photosensitizer.
High Drug Loading Capacity: Polymers can be selected to achieve a high loading efficiency of Hematoporphyrin, either entrapped within the polymeric matrix or covalently conjugated to the polymer backbone.
Controlled Release Kinetics: The degradation rate of the polymer can be tailored to control the release of Hp over a specific period, which can be advantageous for optimizing the photodynamic therapy (PDT) window.
Stimuli-Responsive Release: "Smart" polymeric nanoparticles can be designed to release their payload in response to specific triggers within the tumor microenvironment, such as lower pH or the presence of specific enzymes. nih.gov
Micellar Systems for Enhanced Hematoporphyrin Solubilization and Delivery
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. They consist of a hydrophobic core that can encapsulate poorly water-soluble drugs like Hematoporphyrin and a hydrophilic shell that provides stability and biocompatibility.
Superior Solubilization: The hydrophobic core of micelles provides an ideal microenvironment for solubilizing Hp, significantly increasing its apparent water solubility.
Small Size for Enhanced Penetration: Micelles are typically smaller than liposomes and polymeric nanoparticles, which may facilitate deeper penetration into tumor tissues.
Versatility in Polymer Selection: A wide range of amphiphilic block copolymers can be used to form micelles, allowing for the fine-tuning of their size, stability, and drug-loading characteristics.
Inorganic Nanocarriers (e.g., Mesoporous Silica Nanoparticles, Graphene Quantum Dots)
Inorganic nanomaterials have emerged as promising carriers for photosensitizers due to their unique physical and chemical properties.
Mesoporous Silica Nanoparticles (MSNs): These materials possess a high surface area and a porous structure, enabling high loading of Hematoporphyrin. Their surfaces can be easily functionalized with targeting moieties to enhance tumor specificity. The porous nature of MSNs can also protect the encapsulated Hp from the external environment while allowing for the diffusion of oxygen, which is essential for the photodynamic process.
Graphene Quantum Dots (GQDs): GQDs are small fragments of graphene that exhibit quantum confinement and edge effects. They can serve as nanocarriers for Hematoporphyrin, often through π-π stacking interactions. acs.org GQDs themselves can also exhibit photosensitizing properties, potentially leading to a synergistic effect with Hp for enhanced PDT. acs.org
| Inorganic Nanocarrier | Key Properties | Advantages for Hematoporphyrin Delivery |
| Mesoporous Silica Nanoparticles (MSNs) | High surface area, tunable pore size, easy surface functionalization. | High drug loading capacity, protection of photosensitizer, potential for targeted delivery. |
| Graphene Quantum Dots (GQDs) | Excellent photoluminescence, large surface area, potential for synergistic effects. | Efficient drug loading via π-π stacking, dual-functionality as a carrier and photosensitizer. |
Biologically Derived Vesicles for Hematoporphyrin Delivery
Biologically derived vesicles, such as extracellular vesicles (EVs) and particularly exosomes, are being explored as natural nanocarriers for drug delivery. researchgate.netnih.govnih.gov These vesicles are secreted by cells and play a role in intercellular communication.
Inherent Biocompatibility: Being of biological origin, exosomes are generally well-tolerated and exhibit low immunogenicity. researchgate.netnih.gov
Natural Targeting Capabilities: Exosomes may possess surface proteins that allow them to be preferentially taken up by specific cell types, including cancer cells. researchgate.net
Ability to Cross Biological Barriers: Their small size and biological nature may enable them to cross biological barriers that are challenging for synthetic nanoparticles.
Strategies for Modulating Hematoporphyrin Biodistribution and Target Specificity
Beyond the design of the nanocarrier itself, various strategies can be employed to actively modulate the biodistribution of Hematoporphyrin and enhance its accumulation at the tumor site while minimizing its presence in healthy tissues.
Passive Targeting: This strategy relies on the aforementioned EPR effect, where the unique pathophysiology of the tumor microenvironment facilitates the passive accumulation of nanocarriers. nih.govssau.ru The leaky tumor vasculature allows nanoparticles to extravasate into the tumor interstitium, and the impaired lymphatic drainage leads to their retention. nih.govssau.ru The size, shape, and surface charge of the nanocarrier are critical parameters that influence the efficiency of passive targeting.
Active Targeting: To further enhance tumor specificity, nanocarriers encapsulating Hematoporphyrin can be decorated with targeting ligands that bind to specific receptors overexpressed on the surface of cancer cells. ssau.ru This approach promotes receptor-mediated endocytosis, leading to a higher intracellular concentration of the photosensitizer in the target cells.
Commonly used targeting moieties include:
Antibodies and Antibody Fragments: These can be highly specific for tumor-associated antigens. nih.gov
Peptides: Smaller and less immunogenic than antibodies, certain peptides can bind to tumor cell receptors.
Aptamers: These are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity.
Small Molecules: Ligands such as folic acid can target receptors that are often overexpressed on cancer cells.
Stimuli-Responsive Systems: A more sophisticated approach involves the design of "smart" delivery systems that release their Hematoporphyrin payload in response to specific stimuli present in the tumor microenvironment. nih.govnih.gov This strategy can minimize premature drug release in healthy tissues and concentrate the therapeutic effect at the tumor site.
Examples of stimuli-responsive strategies include:
pH-Responsive Systems: The acidic microenvironment of tumors (pH ~6.5-6.8) and the even lower pH within endosomes and lysosomes (pH ~4.5-5.5) can be exploited to trigger the release of Hematoporphyrin from pH-sensitive nanocarriers. nih.govmdpi.com
Enzyme-Responsive Systems: The overexpression of certain enzymes, such as matrix metalloproteinases (MMPs), in the tumor microenvironment can be used to cleave specific linkers and release the encapsulated photosensitizer. nih.govnih.gov
Light-Triggered Release: While the primary role of light in PDT is to activate the photosensitizer, it can also be used as an external trigger to induce the release of Hematoporphyrin from light-sensitive nanocarriers, offering a high degree of spatial and temporal control.
| Targeting Strategy | Mechanism | Examples of Application |
| Passive Targeting | Exploitation of the Enhanced Permeability and Retention (EPR) effect in tumors. | Liposomes, Polymeric Nanoparticles |
| Active Targeting | Use of ligands on the nanocarrier surface to bind to specific receptors on cancer cells. | Antibody-conjugated nanoparticles, Folate-targeted liposomes |
| Stimuli-Responsive Release | Release of Hematoporphyrin in response to tumor-specific stimuli (e.g., low pH, enzymes). | pH-sensitive polymers, Enzyme-cleavable linkers |
Passive Targeting through Enhanced Permeation and Retention (EPR) Effect
Passive targeting relies on the unique pathophysiological characteristics of solid tumors, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. researchgate.netmdpi.com Tumor tissues typically feature abnormal, leaky blood vessels with wide fenestrations and an impaired lymphatic drainage system. nih.gov These characteristics allow nanoparticles and macromolecular drug carriers, which are too large to extravasate from healthy blood vessels, to selectively leak out of tumor vasculature and accumulate in the tumor interstitium. nih.govnih.gov
The use of nanocarriers is a primary strategy to exploit the EPR effect for delivering Hematoporphyrin. mdpi.com By encapsulating Hematoporphyrin within nanoparticles, its circulation time in the bloodstream is prolonged, increasing the probability of its accumulation in tumor tissue. nih.govnih.gov Various types of nanoparticles have been engineered for this purpose, with their size being a critical parameter for effective passive targeting. Nanoparticles typically ranging from 10 to 200 nm are considered optimal for capitalizing on the EPR effect. researchgate.net
Research has demonstrated that encapsulating Hematoporphyrin and its derivatives into different nanostructures can lead to enhanced tumor accumulation. For instance, polyethylene glycol (PEG) modified Hematoporphyrin (HPP) can self-assemble into nanoparticles of approximately 35 nm, a size suitable for passive tumor targeting. nih.gov Similarly, co-assembled nanoparticles of a docetaxel (B913) prodrug and Hematoporphyrin were formulated with a particle size of about 105 nm, designed to prolong drug circulation and increase distribution at the tumor site via the EPR effect. nih.gov The elevated interstitial fluid pressure within tumors can sometimes hinder the penetration of these nanoparticles, but the EPR effect remains a cornerstone of nanoparticle-based drug delivery to solid tumors. mdpi.com
| Nanocarrier System | Particle Size (nm) | Key Finding Related to EPR | Reference |
|---|---|---|---|
| Polyethylene glycol (PEG)-modified Hematoporphyrin (HPP) | 35 ± 2 | Formed narrowly dispersed nanoparticles suitable for tumor uptake. | nih.gov |
| Docetaxel Prodrug/Hematoporphyrin Co-assembled Nanoparticles (DSD/HP NPs) | 105.16 ± 1.24 | Designed to prolong drug circulation time and increase drug distribution in the tumor site. | nih.gov |
| Mesoporous Silica Nanoparticles (MSN) | Not Specified | Used as carriers for Hematoporphyrin to enhance delivery to cancer cells. | brieflands.comresearchgate.net |
Active Targeting via Ligand-Receptor Interactions
Active targeting is a complementary strategy that enhances the specificity of drug delivery by utilizing molecular recognition between a ligand on the drug carrier and a receptor overexpressed on the surface of target cells. nih.govmdpi.com This approach aims to increase the cellular uptake of the photosensitizer into cancer cells following its accumulation in the tumor via the EPR effect. mdpi.comresearchgate.net
Various targeting ligands can be conjugated to Hematoporphyrin-loaded nanocarriers, including antibodies, antibody fragments, peptides, aptamers, and small molecules like folic acid. researchgate.netnih.gov These ligands bind to specific biomarkers that are abundant on cancer cells but have low expression in normal tissues. mdpi.com
A prominent target for this strategy is the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in a variety of epithelial cancers. mdpi.com By attaching ligands that bind to EGFR, the delivery system can be directed specifically to these malignant cells. Another commonly targeted receptor is the folate receptor, which is also overexpressed in many types of cancer, including breast and ovarian cancer. nih.gov Folic acid, being a small, non-immunogenic molecule, is a widely used ligand for targeting these receptors. nih.govnih.gov Studies on other photosensitizers have shown that folate-conjugated nanoparticles are an effective strategy for anticancer therapy, enhancing cellular uptake and therapeutic efficacy. nih.govfrontiersin.org This principle is directly applicable to Hematoporphyrin delivery systems.
The active targeting strategy not only increases the concentration of Hematoporphyrin within the tumor but also facilitates its internalization into cancer cells, often through receptor-mediated endocytosis. mdpi.com This intracellular delivery is crucial for the subsequent light-induced photochemical reactions that lead to cell death.
| Ligand Type | Target Receptor | Rationale for Use | Reference |
|---|---|---|---|
| Monoclonal Antibodies (mAbs) | Tumor-Specific Antigens (e.g., EGFR) | High specificity and affinity for receptors overexpressed on cancer cells. | mdpi.comnih.gov |
| Folic Acid | Folate Receptor (FR) | Overexpressed in many cancers; small, non-immunogenic, and easily conjugated. | nih.gov |
| Peptides | Various Cell Surface Receptors | Small size, good tissue penetration, and can be designed for high specificity. | researchgate.net |
| Aptamers | Cell-Surface Proteins | Nucleic acid-based ligands with high specificity and affinity, can act as both targeting moiety and therapeutic agent. | nih.gov |
Impact of Delivery Systems on Hematoporphyrin Photostability and Photochemical Efficiency
A significant challenge with photosensitizers, including Hematoporphyrin, is their susceptibility to photodegradation upon light exposure, which can reduce their therapeutic effect. acs.orgrsc.org Advanced delivery systems can protect the photosensitizer from premature degradation and enhance its photochemical performance.
Encapsulation within nanocarriers can improve the photostability of Hematoporphyrin. rsc.org For example, a pectin-based nanosystem that covalently linked Hematoporphyrin demonstrated inhibited photodegradation. rsc.org This was attributed to the fluorescence quenching effect resulting from the aggregation of Hematoporphyrin within the nanoparticles, which reduces its light-induced breakdown before it reaches the target. rsc.org Similarly, other nanocarriers like mesoporous polydopamine nanoparticles have shown a high protection ability against UV light for other photolabile compounds, a strategy applicable to Hematoporphyrin. abo.fi
Furthermore, delivery systems can significantly enhance the photochemical efficiency of Hematoporphyrin, primarily by increasing the generation of reactive oxygen species (ROS), such as singlet oxygen, which are the ultimate effectors of cell death in PDT. acs.orgbiomedres.us The aggregation of photosensitizer molecules, which often occurs in aqueous environments, can quench their excited state and reduce ROS production. Nanocarriers can prevent this aggregation, keeping the Hematoporphyrin molecules in a monomeric and photochemically active state. acs.org
Studies have shown that Hematoporphyrin-loaded nanoparticles can lead to increased ROS generation and higher phototoxicity compared to the free drug. acs.orgbrieflands.com For instance, Hematoporphyrin-encapsulated carbon quantum dots exhibited very high phototoxicity toward breast cancer cells. acs.org A hybrid photosensitizer system combining Hematoporphyrin with mesoporous silica-coated silver nanoparticles resulted in exceptionally high singlet oxygen production. nih.gov By improving photostability and boosting photochemical efficiency, these advanced delivery systems can lead to a more potent antitumor effect. frontiersin.orgbiomedres.us
| Delivery System | Impact on Photostability | Impact on Photochemical Efficiency | Reference |
|---|---|---|---|
| Pectin-based Nanoparticles | Inhibited photodegradation via fluorescence quenching effect. | Esterase-triggered release increased photodynamic activity. | rsc.org |
| Hematoporphyrin-encapsulated Carbon Quantum Dots (HP-CQDs) | Improved solubility and prevented aggregation, indirectly enhancing stability. | Exhibited excellent reactive oxygen species (ROS) generation ability and high phototoxicity. | acs.org |
| Mesoporous Silica Nanoparticles (MSN) | Not explicitly stated, but carrier protects the drug. | Increased cell death, likely through ROS creation. | brieflands.comresearchgate.net |
| Hybrid Silver-Silica Nanoparticles with Hematoporphyrin IX | Not explicitly stated. | Resulted in exceptionally high singlet oxygen production. | nih.gov |
Preclinical and in Vitro Research Methodologies in Hematoporphyrin Photodyn; Sensibion Studies
In Vitro Models for Studying Hematoporphyrin (B191378) Photodynamic Activity
In vitro models are indispensable for investigating the fundamental biological effects of Hematoporphyrin-mediated PDT in a controlled environment. These models range from simple single-cell systems to more complex microbial communities, allowing researchers to study specific cellular responses and interactions.
The choice between adherent and suspension cell cultures is fundamental in designing in vitro PDT studies and depends on the cell type and the research objectives. cellculturecompany.combiopharminternational.com
Adherent Cell Lines: These cells require attachment to a surface to grow and are typically cultured as a monolayer in flasks or plates. cellculturecompany.comfacellitate.comescovaccixcell.com Many cancer cell lines used in Hematoporphyrin research, such as human glioma cells (U87 and U251), melanoma (G361), breast cancer (MCF7), and human umbilical vein endothelial cells (HUVECs), are anchorage-dependent. nih.govmuni.czmedchemexpress.com Adherent cultures are particularly useful for microscopy-based studies where cell morphology, cell-to-cell interactions, and the subcellular localization of the photosensitizer are investigated. cellculturecompany.com For example, studies have used adherent U87 cells to observe morphological changes like shrinking and fragmentation following PDT with Hematoporphyrin. medchemexpress.com
Suspension Cell Lines: These cells grow freely floating in the culture medium. cellculturecompany.comfacellitate.com This culture method is well-suited for hematopoietic cell lines, such as the EL4 lymphoma line, which has been used in Hematoporphyrin PDT research. nih.gov Suspension cultures are advantageous for larger-scale applications, such as high-throughput screening and protein production, as they can be easily scaled up in volume. cellculturecompany.comfacellitate.com Passaging is also simpler, as it does not require enzymatic detachment. facellitate.com
The selection of the culture system is critical as it can influence cellular behavior and response to photodynamic treatment.
The antimicrobial properties of Hematoporphyrin-mediated PDT are evaluated using microbial culture models that mimic different states of microbial growth: planktonic (free-floating) and biofilm (surface-attached communities).
Planktonic Models: In these models, microorganisms such as bacteria (Staphylococcus aureus, Escherichia coli, Aggregatibacter actinomycetemcomcomitans) and fungi (Candida albicans) are grown suspended in a liquid medium. ucp.ptnih.gov Researchers dilute stationary phase cultures and incubate them with the photosensitizer before irradiation. ucp.pt This model is used to determine the basic photosensitizing efficacy against individual microbes.
Biofilm Models: Biofilms are complex, three-dimensional communities of microbes attached to a surface and encased in a self-produced extracellular matrix. nih.gov They are notoriously more resistant to antimicrobial agents than their planktonic counterparts. nih.gov In vitro biofilm models are commonly developed in 96-well microplates, where microbes are allowed to adhere and grow on the surface for a set period (e.g., 24-48 hours). ucp.ptmdpi.com These models are crucial for testing the ability of Hematoporphyrin PDT to eradicate persistent, structured microbial infections, which are of significant clinical concern. nih.govresearchgate.net Studies have shown that while a photosensitizer might be effective against planktonic bacteria, significantly higher concentrations or light doses are often needed to achieve a reduction in biofilm viability. ucp.ptnih.gov
Quantifying the efficacy of Hematoporphyrin PDT requires precise methods to measure cell death and microbial inactivation.
Flow Cytometry: This technique is widely used to analyze the characteristics of individual cells as they pass through a laser beam. In PDT research, it is frequently employed to distinguish between different modes of cell death, such as apoptosis and necrosis. nih.gov The Annexin V/propidium iodide (PI) assay is a common method used in flow cytometry. nih.gov Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. nih.gov This allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations after treatment.
Colony Forming Unit (CFU) Assays: This is the gold standard for determining the viability of microorganisms after antimicrobial treatment. nih.gov Following PDT, samples from planktonic or disaggregated biofilm cultures are serially diluted and plated onto agar growth medium. After incubation, the number of visible colonies is counted. Each colony is assumed to have arisen from a single viable microorganism. The results are typically expressed as a logarithmic reduction in CFU/mL compared to untreated controls, providing a quantitative measure of the treatment's inactivation efficiency. nih.gov
Other Viability Assays: The trypan blue dye exclusion test is another common method to assess cell viability. researchgate.netresearchgate.net Viable cells with intact membranes exclude the blue dye, while non-viable cells take it up and are stained blue. This allows for a straightforward count of live and dead cells using a microscope.
Biophysical and Photochemical Characterization Techniques for Hematoporphyrin
Understanding the fundamental biophysical and photochemical properties of Hematoporphyrin is essential for optimizing its use in PDT. These properties determine its efficiency in absorbing light and generating the cytotoxic reactive oxygen species responsible for cell killing. nih.gov
Spectroscopic techniques are used to determine how Hematoporphyrin interacts with light.
Absorption Spectroscopy: This method measures the wavelengths of light that a molecule absorbs. Porphyrins like Hematoporphyrin have a characteristic absorption spectrum consisting of a very strong peak in the near-UV region, known as the Soret band, and several weaker peaks in the visible region, called Q-bands. optica.org For Hematoporphyrin, the Soret band is typically observed around 392-400 nm. optica.org The Q-bands appear at approximately 502 nm, 536 nm, 557 nm, and 605 nm. optica.orgscilit.com The absorption spectrum is crucial for selecting the appropriate wavelength of light for activating the photosensitizer to achieve the maximum photodynamic effect.
Fluorescence Spectroscopy: After absorbing light, a photosensitizer can release some of that energy as light of a longer wavelength, a process known as fluorescence. The fluorescence emission spectrum of Hematoporphyrin typically shows two main peaks. optica.orgscilit.com Studies have identified a primary emission peak at approximately 625 nm and a secondary, less intense peak around 675 nm. optica.orgscilit.com Fluorescence studies are not only important for characterizing the molecule but also have practical applications in photodynamic diagnosis (PDD), where the fluorescence of the photosensitizer accumulated in tumor tissue can be used for tumor visualization.
| Spectroscopic Property | Wavelength (nm) | Band Designation |
|---|---|---|
| Absorption Peaks | ~392 | Soret Band |
| ~502 | Q-band | |
| ~536 | Q-band | |
| ~557 | Q-band | |
| ~605 | Q-band | |
| Fluorescence Emission Peaks | ~625 | Primary Peak |
| ~675 | Secondary Peak |
Data compiled from sources. optica.orgscilit.com
The therapeutic effect of PDT is primarily mediated by reactive oxygen species (ROS), with singlet oxygen (¹O₂) being the most significant cytotoxic agent in the Type II photochemical reaction. muni.cznih.gov Therefore, quantifying ROS production is a key aspect of characterizing photosensitizers.
Animal Models in Hematoporphyrin-Mediated Photodynamic Research
Preclinical animal models are indispensable for evaluating the efficacy and mechanisms of photodynamic therapy (PDT) mediated by hematoporphyrin and its derivatives, known commercially as Photodyn or Sensibion. These in vivo systems provide a complex biological environment to study tumor response, host immunity, and treatment parameters that cannot be replicated in vitro. nih.govnih.gov The choice of animal model is critical, as factors like tumor vascularization, oxygenation, and immune response can significantly influence therapeutic outcomes. nih.govresearchgate.net Commonly used models include mice and rats, which are selected based on the specific research question, such as investigating anti-tumor immunity or modeling human-specific cancers. nih.govwuxibiology.com
Syngeneic and Xenograft Tumor Models
Syngeneic and xenograft tumor models are the most frequently utilized systems in hematoporphyrin-PDT research, primarily established in subcutaneous locations for ease of tumor growth monitoring and light application. nih.gov
Xenograft models involve the implantation of human tumor cells or tissues into immunodeficient animals, such as nude or severe combined immunodeficient (SCID) mice. nih.govpharmalegacy.com This approach is vital for studying the response of human cancers to hematoporphyrin-PDT. nih.gov However, the lack of a functional immune system in these models means that the potential role of anti-tumor immunity in the treatment response cannot be evaluated. nih.gov
The table below summarizes findings from a study on a hematoporphyrin derivative (BL-1) using a xenograft model with Eca-109 tumor cells in Balb/c nude mice.
| Treatment Group | Average Tumor Weight (g) | Tumor Inhibition Rate (%) |
| Control | 1.25 | 0 |
| Light Only | 1.18 | 5.6 |
| PS Only | 1.15 | 8.0 |
| PS-PDT | 0.28 | 77.6 |
| Data derived from a study on the photodynamic anti-tumor efficiency of a hematoporphyrin derivative. biomedres.us |
Orthotopic Tumor Models
Orthotopic tumor models, where tumor cells are implanted into the corresponding organ of origin, offer a more clinically relevant environment compared to subcutaneous models. nih.govpharmalegacy.com These models better replicate the natural tumor microenvironment, including organ-specific vascularization, oxygenation, and stromal interactions, which are all key factors in the photodynamic process. nih.govresearchgate.net The development of orthotopic models has been crucial for testing PDT in cancers of the colon, bladder, prostate, pancreas, and lung. nih.gov
While more challenging in terms of tumor implantation and light delivery, orthotopic models provide a more accurate assessment of therapeutic efficacy. nih.gov For instance, research into radiodynamic therapy, a related modality, has utilized orthotopic patient-derived xenograft (PDX) models of glioblastoma to test the efficacy of porphyrin accumulation in a brain tumor model that closely mimics the human disease state. mdpi.com Similarly, studies on hepatic tumors have employed orthotopic models to evaluate the potentiation of therapy with hematoporphyrin derivatives. mdpi.com The use of such models is considered paramount for preclinical studies to generate data that can be more reliably translated to the clinical setting. nih.govresearchgate.net
Models for Localized Infections
Beyond oncology, hematoporphyrin-mediated PDT is being investigated as an antimicrobial therapy, particularly in light of growing antibiotic resistance. nih.govnih.gov Animal models are used to simulate localized infections in various anatomical sites, including wounds, burns, and the oral cavity. nih.gov These models allow researchers to evaluate the efficacy of PDT against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov
For example, a model of Malassezia furfur-infected skin has been developed in guinea pigs to test the antifungal efficacy of photodynamic therapy mediated by photosensitizers like haematoporphyrin monomethyl ether (HMME). frontiersin.org In these models, a suspension of the pathogen is inoculated onto the skin to establish an infection before PDT is administered. frontiersin.org Studies using a mouse burn model infected with bioluminescent bacteria have demonstrated that PDT can significantly reduce the bacterial bio-burden, which in turn promotes wound healing. nih.gov These preclinical infection models are critical for establishing the potential of hematoporphyrin-PDT as an alternative or adjunct to conventional antimicrobial treatments. nih.gov
Methodological Considerations for In Vivo Photodynamic Studies
The outcome of in vivo photodynamic studies with hematoporphyrin is dependent on a precise interplay of several key parameters. nih.govthno.org These factors must be carefully controlled and monitored to ensure reproducible and meaningful results.
Light Delivery : The effectiveness of PDT is directly related to the parameters of the light used for activation. nih.gov This includes the wavelength, which must overlap with the absorption spectrum of the hematoporphyrin derivative, and the total light dose (fluence, J/cm²). thno.org The rate at which the light is delivered (fluence rate or irradiance, W/cm²) is also a critical variable. nih.govnih.gov Light can be delivered superficially for skin models or interstitially via fiber optics inserted directly into deeper tumors. nih.gov
Tissue Oxygenation : The primary mechanism of action for most PDT applications with hematoporphyrin is the Type II photochemical reaction, which relies on the presence of molecular oxygen to produce cytotoxic singlet oxygen. thno.orgnih.gov Tumors often contain hypoxic (low oxygen) regions, which can limit the efficacy of PDT. nih.gov During PDT, oxygen is consumed rapidly, which can exacerbate hypoxia. Methodological strategies such as light fractionation—delivering the total light dose in multiple fractions separated by dark intervals—have been explored to allow for tissue reoxygenation, potentially enhancing the therapeutic effect. nih.gov
Drug-Light Interval (DLI) : The time delay between the administration of the photosensitizer and the application of light is a crucial parameter. nih.gov The DLI influences the biodistribution of the hematoporphyrin derivative, determining whether the PDT effect is primarily targeted at the tumor vasculature or the tumor cells directly. nih.govnih.gov Optimizing the DLI is essential for maximizing tumor destruction while minimizing damage to surrounding healthy tissue.
| Parameter | Description | Significance in Hematoporphyrin-PDT |
| Light Source | Device emitting light at a specific wavelength (e.g., laser, LED). | Wavelength must match the absorption peak of the hematoporphyrin derivative to initiate the photochemical reaction. thno.org |
| Fluence | Total light energy delivered per unit area (J/cm²). | A sufficient light dose is required to activate the photosensitizer and induce cell death. nih.gov |
| Fluence Rate | Rate at which light energy is delivered (W/cm²). | Can affect tissue oxygen consumption and the overall therapeutic outcome. nih.govnih.gov |
| Tissue Oxygen | Availability of molecular oxygen in the target tissue. | Essential for the Type II photodynamic reaction that generates singlet oxygen, the primary cytotoxic agent. nih.govnih.gov |
| Drug-Light Interval | Time between photosensitizer administration and light exposure. | Determines the localization of the photosensitizer in tumor cells versus vasculature, affecting the mechanism of action. nih.gov |
Future Directions in Hematoporphyrin Photodynamic Research
Development of Novel Hematoporphyrin (B191378) Derivatives with Enhanced Photophysical Properties
The continuous quest for improved photosensitizers in PDT focuses on enhancing their photophysical and photochemical properties, including absorption spectra, singlet oxygen quantum yield (ΦΔ), cellular uptake, tumor targeting, and water solubility biomedres.usnih.govnih.govnih.gov. Researchers are synthesizing new hematoporphyrin derivatives to achieve stronger absorption in the therapeutic window (600-800 nm) for deeper tissue penetration and to increase the efficiency of ¹O₂ generation.
For instance, a novel hematoporphyrin derivative, BL-1, has demonstrated longer maximal absorption wavelengths and higher phototoxicity compared to Hemeporfin (HMME), showing a better inhibitory effect on Eca-109 tumor cells biomedres.us. BL-1 exhibited strong absorption and a high singlet oxygen quantum yield, positioning it as a promising antitumor photosensitizer for PDT biomedres.us. Studies also explore conjugating photosensitizers to various carriers or modifying their structures to improve water solubility and tumor-specific accumulation, thereby enhancing therapeutic efficacy and reducing side effects nih.govnih.goviiarjournals.orgthno.org. For example, the development of water-soluble porphyrin derivatives with alkyl amine and alkyl hydrazide linkages has shown potential for PDT agents in cancer treatment due to favorable fluorescence lifetime, quantum yield, and singlet oxygen generation efficiency nih.gov.
Table 1: Properties of Selected Hematoporphyrin Derivatives in PDT Research
| Derivative/Compound | Key Photophysical Property Enhancement | Target Application | Reference |
| BL-1 | Longer maximal absorption wavelengths, higher phototoxicity | Anti-tumor PDT | biomedres.us |
| Alkyl amine/hydrazide linked porphyrins | Improved fluorescence lifetime, quantum yield, ¹O₂ generation | Cancer treatment | nih.gov |
| Hematoporphyrin-Poly(lactic acid) nanoparticles (HP-PLLA NPs) | Enhanced tumor visualization, dual-modality imaging | Cancer imaging/therapy | nih.gov |
Integration of Hematoporphyrin with Advanced Imaging Modalities (Theranostics)
The concept of theranostics, which combines therapeutic and diagnostic capabilities into a single entity, is a rapidly growing area in cancer research thno.orgnih.govnih.govresearchgate.net. Hematoporphyrins, with their intrinsic fluorescence properties, were among the first exogenous agents employed with multimodal theranostic character nih.govresearchgate.net. Research is focused on conjugating hematoporphyrin derivatives with various imaging modalities, such as fluorescence imaging (FLI), positron emission tomography (PET), magnetic resonance imaging (MRI), and photoacoustic (PA) imaging, to enable simultaneous diagnosis, treatment monitoring, and targeted therapy scielo.brthno.orgnih.govthno.orgnih.govnih.govcjter.comamanote.comoptica.orgjcancer.org.
For example, hematoporphyrin monomethyl ether (HMME)-loaded poly(lactic-co-glycolic acid) (PLGA) microcapsules (HMME/PLGA) have been developed as contrast agents for ultrasound/photoacoustic imaging, guiding synergistic high-intensity focused ultrasound (HIFU) therapy nih.govamanote.com. These microcapsules demonstrated enhanced imaging results and synergistic effects on HIFU ablation, suggesting their potential as multifunctional agents for diagnosis and treatment nih.gov. Furthermore, gadolinium-based metalloporphyrins like Gd(III)-HMME are being investigated as multifunctional theranostic agents, acting as photosensitizers, ratiometric oxygen sensors, and MRI contrast agents, which is crucial for evaluating tissue oxygen levels and guiding PDT for deep-seated lesions optica.org. The integration of hematoporphyrin with MRI and ultrasound has also been explored for improved tumor boundary delineation and real-time treatment monitoring nih.gov.
Table 2: Hematoporphyrin-Based Theranostic Agents and Imaging Modalities
| Photosensitizer/Derivative | Imaging Modality | Therapeutic Approach | Key Feature/Application | Reference |
| HMME/PLGA Microcapsules | US/PA Imaging | HIFU Therapy | Dual-modality imaging-guided therapy | nih.govamanote.com |
| Gd(III)-HMME | MRI | PDT | Oxygen sensing, MRI contrast, PDT | optica.org |
| HP-PLLA Nanoparticles | US/CEST MRI | PDT | Tumor visualization, treatment monitoring | nih.gov |
| Porphyrins | FLI, PET, MRI | PDT | Early diagnosis, tumor targeting | thno.orgnih.govresearchgate.net |
Exploration of Hematoporphyrin in Emerging Phototherapeutic Approaches
Beyond traditional cancer PDT, hematoporphyrin derivatives are being explored in novel phototherapeutic applications. One significant area is antimicrobial photodynamic therapy (aPDT) , which offers a promising strategy to combat antibiotic-resistant microorganisms dermatoljournal.comfrontiersin.orgnih.govbanglajol.infoscispace.com. Hematoporphyrin and its derivatives have shown efficacy against various bacteria and fungi, with research focusing on optimizing photosensitizer delivery and light activation for effective microbial eradication dermatoljournal.comfrontiersin.orgnih.govscispace.com. For instance, studies have investigated the bactericidal effects of hematoporphyrin monomethyl ether (HMME)-mediated blue-light PDT against Staphylococcus aureus, demonstrating effective bacterial killing and laying the foundation for its use in treating superficial infectious diseases scispace.com.
Another emerging approach is the combination of PDT with other therapeutic modalities. Research has shown that combining hematoporphyrin-based PDT with hyperthermia can significantly enhance therapeutic effects against colon cancer in mice, potentially by improving the activation of immune responses medsci.org. Furthermore, the synergistic effects of sonodynamic therapy (SDT) and PDT (SPDT) are being investigated, where hematoporphyrin acts as a sensitizer (B1316253) for dual-frequency ultrasound and laser radiation, showing improved tumor growth inhibition compared to PDT or SDT alone brieflands.com. The development of nanomedicine formulations of hematoporphyrin derivatives, such as HPD nanomedicine, is also showing promise in combination with conventional chemotherapy for enhanced efficacy in treating hepatocellular carcinoma (HCC) jcancer.org.
Table 3: Emerging Applications of Hematoporphyrin in Phototherapy
| Therapeutic Approach | Photosensitizer/Derivative | Key Findings/Applications | Reference |
| Antimicrobial PDT (aPDT) | HMME, Hematoporphyrin | Efficacy against bacteria (S. aureus), potential for treating superficial infections, combating antibiotic resistance | dermatoljournal.comfrontiersin.orgnih.govscispace.com |
| PDT + Hyperthermia | HMME-PDT | Enhanced therapeutic effects against colon cancer, improved anti-tumor immune response | medsci.org |
| Sono-Photodynamic Therapy (SPDT) | Hematoporphyrin (HP) | Improved tumor growth inhibition in breast cancer compared to PDT or SDT alone | brieflands.com |
| PDT + Chemotherapy | HPD Nanomedicine | Enhanced efficacy and improved survival rates for Hepatocellular Carcinoma (HCC) patients, reduced adverse reactions | jcancer.org |
Computational Modeling and Simulation for Optimizing Hematoporphyrin-Based Photodynamic Processes
Computational modeling and simulation techniques, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are becoming indispensable tools for understanding and optimizing hematoporphyrin-based photodynamic processes nih.govresearchgate.netarxiv.orgmdpi.commdpi.commdpi.comresearchgate.netneuroquantology.com. These methods allow researchers to predict the photophysical properties of novel photosensitizers, elucidate their interaction mechanisms with biological targets, and guide the rational design of more effective PDT agents.
Table 4: Computational Methods in Hematoporphyrin PDT Research
| Computational Method | Application in Hematoporphyrin PDT | Key Outcomes/Insights | Reference |
| DFT/TD-DFT | Predicting absorption spectra, singlet-triplet intersystem crossing, interaction with O₂, electronic properties, molecular structure optimization. | Guiding the design of new PSs with desired photophysical properties, understanding structure-activity relationships. | mdpi.commdpi.comresearchgate.netneuroquantology.com |
| Molecular Dynamics (MD) | Elucidating binding mechanisms with enzymes/biomolecules, understanding interactions with lipid membranes, predicting cellular uptake and localization. | Revealing how PSs interact with biological systems, optimizing delivery and targeting strategies. | nih.govresearchgate.netarxiv.orgmdpi.com |
| QSAR | Correlating structural features with photodynamic activity and efficacy. | Identifying key structural motifs for enhanced photosensitization and therapeutic outcomes. | mdpi.comtandfonline.com |
Compound List
Hematoporphyrin (Hp)
Hematoporphyrin Derivative (HPD)
Photofrin
Hemeporfin (HMME)
BL-1
Benzoporphyrin monoacid ring A (BPD-MA)
Chlorin e6 (Ce6)
Verteporfin (Visudyne)
Talaporfin
Temoporfin (Foscan)
Protoporphyrin IX (PpIX)
5-Aminolevulinic acid (ALA)
Gd(III)-HMME
Tetrakis(4-carboxyphenyl)porphyrin
Chlorin
Phthalocyanines
Naphthalocyanines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
